Cas no 1806350-24-2 (2,5-Diiodo-3-methoxymandelic acid)

2,5-ジヨード-3-メトキシマンデル酸は、有機合成や医薬品中間体として重要な化合物です。ヨード置換基とメトキシ基を有するマンデル酸誘導体であり、高い反応性と選択性を特徴とします。特に、ハロゲン化反応やカップリング反応における中間体として有用で、医薬品開発や機能性材料の合成に応用可能です。その特異的な構造により、他の芳香族化合物との反応において優れた位置選択性を示し、複雑な骨格構築に寄与します。また、安定性が高く取り扱いやすい点も利点です。

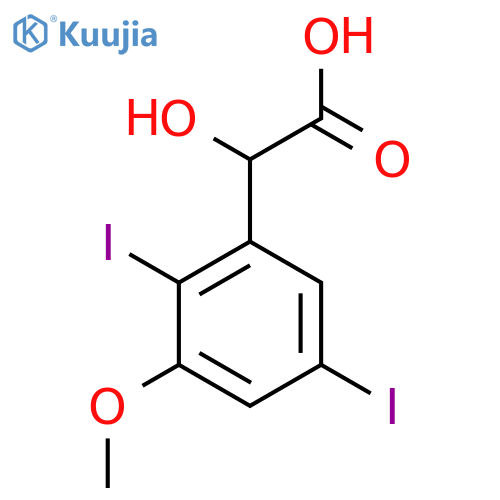

1806350-24-2 structure

商品名:2,5-Diiodo-3-methoxymandelic acid

CAS番号:1806350-24-2

MF:C9H8I2O4

メガワット:433.966367721558

CID:4942339

2,5-Diiodo-3-methoxymandelic acid 化学的及び物理的性質

名前と識別子

-

- 2,5-Diiodo-3-methoxymandelic acid

-

- インチ: 1S/C9H8I2O4/c1-15-6-3-4(10)2-5(7(6)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)

- InChIKey: PMRHQROXROBFQM-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC(=CC=1C(C(=O)O)O)I)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 66.8

2,5-Diiodo-3-methoxymandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015024310-250mg |

2,5-Diiodo-3-methoxymandelic acid |

1806350-24-2 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015024310-1g |

2,5-Diiodo-3-methoxymandelic acid |

1806350-24-2 | 97% | 1g |

1,534.70 USD | 2021-06-18 | |

| Alichem | A015024310-500mg |

2,5-Diiodo-3-methoxymandelic acid |

1806350-24-2 | 97% | 500mg |

847.60 USD | 2021-06-18 |

2,5-Diiodo-3-methoxymandelic acid 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

1806350-24-2 (2,5-Diiodo-3-methoxymandelic acid) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量